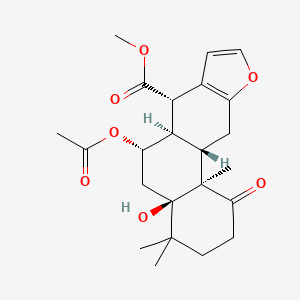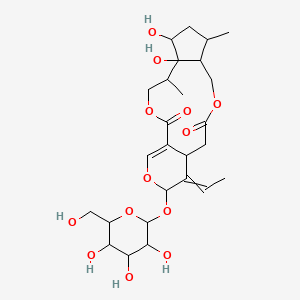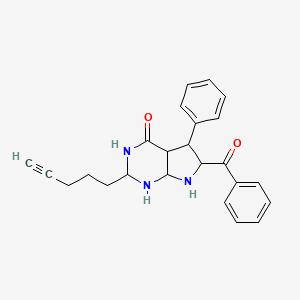
RigidinC2 Cpd7
Vue d'ensemble
Description
RigidinC2 Cpd7 is a synthetic microtubule-targeting agent with antiproliferative activity. It is an analog of marine alkaloid rigidins and has shown potential as an anticancer agent . The compound’s chemical name is 6-Benzoyl-2-(pent-4-ynyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, with a molecular formula of C24H19N3O2 and a molecular weight of 381.4 g/mol .
Applications De Recherche Scientifique
RigidinC2 Cpd7 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying microtubule-targeting agents and their chemical properties.
Biology: Investigated for its effects on cellular processes, particularly its antiproliferative activity and potential as an anticancer agent.
Medicine: Explored for its therapeutic potential in cancer treatment due to its ability to target microtubules and inhibit cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds with similar structures and activities
Mécanisme D'action
Target of Action
RigidinC2 Cpd7 primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
This compound interacts with its target, the microtubules, by binding to them . This interaction disrupts the normal function of microtubules, leading to changes in cell division and growth .
Pharmacokinetics
It is known that this compound is soluble in dmso to 100 mm , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The primary result of this compound’s action is its antiproliferative activity . By targeting and disrupting microtubules, it inhibits cell division and growth, thereby exerting an antiproliferative effect. This makes this compound a potential anticancer agent .
Action Environment
For instance, its storage conditions are recommended to be at +4°C , suggesting that temperature could affect its stability.
Analyse Biochimique
Biochemical Properties
RigidinC2 Cpd7 plays a significant role in biochemical reactions, particularly in the context of microtubule dynamics. As a microtubule-targeting agent, this compound interacts with tubulin, the protein that makes up microtubules . The nature of this interaction is such that it disrupts the polymerization and depolymerization dynamics of microtubules, which are crucial for cell division .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. Its antiproliferative activity suggests that it can inhibit cell division, thereby influencing cell function
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with tubulin . By binding to tubulin, this compound disrupts the normal dynamics of microtubules, inhibiting their ability to polymerize and depolymerize. This disruption can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
RigidinC2 Cpd7 is synthesized through a series of chemical reactions involving the formation of the pyrrolo[2,3-d]pyrimidin-4(7H)-one core structure. The synthetic route typically involves the following steps:
- Formation of the pyrrolo[2,3-d]pyrimidin-4(7H)-one core.
- Introduction of the benzoyl and phenyl groups.
- Addition of the pent-4-ynyl side chain .
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic route to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
RigidinC2 Cpd7 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can introduce different substituents on the pyrrolo[2,3-d]pyrimidin-4(7H)-one core
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
RigidinC2 Cpd7 is similar to other microtubule-targeting agents, such as:
Paclitaxel: A well-known anticancer drug that also targets microtubules.
Vinblastine: Another microtubule-targeting agent used in cancer therapy.
Colchicine: A compound that disrupts microtubule function and is used to treat gout
Uniqueness
What sets this compound apart from these similar compounds is its unique structure as an analog of marine alkaloid rigidins. This structural uniqueness may contribute to its specific binding properties and antiproliferative activity, making it a promising candidate for further research and development .
Propriétés
IUPAC Name |
6-benzoyl-2-pent-4-ynyl-5-phenyl-1,2,3,4a,5,6,7,7a-octahydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-2-3-6-15-18-25-23-20(24(29)26-18)19(16-11-7-4-8-12-16)21(27-23)22(28)17-13-9-5-10-14-17/h1,4-5,7-14,18-21,23,25,27H,3,6,15H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXFQONOOVSKBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC1NC2C(C(C(N2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B593432.png)
![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B593433.png)

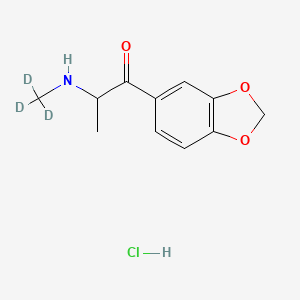


![(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate](/img/structure/B593442.png)
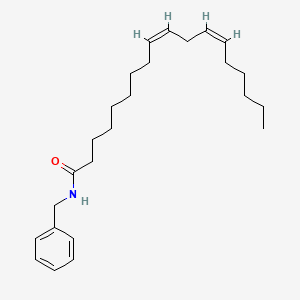
![[7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] 3-phenylprop-2-enoate](/img/structure/B593446.png)

